molecular formula C8H7N3O2 B12973713 6-Methoxyimidazo[1,2-b]pyridazine-3-carbaldehyde

6-Methoxyimidazo[1,2-b]pyridazine-3-carbaldehyde

Cat. No.: B12973713
M. Wt: 177.16 g/mol
InChI Key: HTNLHLXYKPKPPN-UHFFFAOYSA-N
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Description

6-Methoxyimidazo[1,2-b]pyridazine-3-carbaldehyde is a heterocyclic compound with the molecular formula C8H7N3O2. It is part of the imidazo[1,2-b]pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxyimidazo[1,2-b]pyridazine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydrazinopyridine with methoxyacetaldehyde in the presence of a suitable catalyst . The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly using continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-Methoxyimidazo[1,2-b]pyridazine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methoxyimidazo[1,2-b]pyridazine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxyimidazo[1,2-b]pyridazine-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde group. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxyimidazo[1,2-b]pyridazine-3-carbaldehyde is unique due to its methoxy and aldehyde functional groups, which confer distinct reactivity and biological activity compared to its analogs. These functional groups allow for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

6-methoxyimidazo[1,2-b]pyridazine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8-3-2-7-9-4-6(5-12)11(7)10-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNLHLXYKPKPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NC=C2C=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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